molecular formula C16H16BrN3O2S B386474 1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea CAS No. 328013-78-1

1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea

Cat. No. B386474
CAS RN: 328013-78-1
M. Wt: 394.3g/mol
InChI Key: SLVZCCAZHUWUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2-(3-bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea is a member of acetamides.

Scientific Research Applications

Metabolism and Identification of Metabolites

  • 1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea and similar compounds undergo complex metabolic processes. A study by Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, revealing intricate metabolic pathways, which could be relevant to understanding the metabolism of 1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea (Kanamori et al., 2002).

Corrosion Inhibition

  • Phenylthiourea derivatives, closely related to the compound , have been studied for their role as corrosion inhibitors. Fouda and Hussein (2012) investigated various phenylthiourea derivatives, including 1-(4-bromophenyl)-3-phenylthiourea, for their effectiveness in inhibiting carbon steel corrosion in acidic solutions (Fouda & Hussein, 2012).

Antibacterial Activities

  • Antipyrine derivatives, structurally similar to the compound of interest, have been synthesized and evaluated for their antibacterial activities. A study by Zhang (2011) found that certain antipyrine derivatives exhibit strong antibacterial properties, suggesting potential applications of similar compounds in antibacterial research (Zhang, 2011).

Cancer Research and Drug Resistance

  • In the context of cancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, which share a similar molecular structure, have been studied. Das et al. (2009) explored these derivatives for their potential in overcoming drug resistance in cancer cells, indicating possible applications for related compounds in cancer treatment (Das et al., 2009).

properties

CAS RN

328013-78-1

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3g/mol

IUPAC Name

1-[[2-(3-bromo-4-methoxyphenyl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H16BrN3O2S/c1-22-14-8-7-11(9-13(14)17)10-15(21)19-20-16(23)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23)

InChI Key

SLVZCCAZHUWUNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
Reactant of Route 3
Reactant of Route 3
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
Reactant of Route 4
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
Reactant of Route 5
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[[2-(3-Bromo-4-methoxyphenyl)-1-oxoethyl]amino]-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.